molecular formula C12H18N6 B10909748 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine CAS No. 1177277-04-1

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B10909748
CAS No.: 1177277-04-1
M. Wt: 246.31 g/mol
InChI Key: UVUXAHFQLNZFFE-UHFFFAOYSA-N
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Description

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazoloazepines This compound is characterized by its unique structure, which includes a triazoloazepine ring fused with a pyrazole ring

Preparation Methods

The synthesis of 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the triazoloazepine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloazepine ring.

    Attachment of the pyrazole ring: The pyrazole ring is then attached to the triazoloazepine ring through a series of reactions, including nucleophilic substitution and cyclization.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

CAS No.

1177277-04-1

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C12H18N6/c1-9(18-8-10(13)7-14-18)12-16-15-11-5-3-2-4-6-17(11)12/h7-9H,2-6,13H2,1H3

InChI Key

UVUXAHFQLNZFFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N

Origin of Product

United States

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